

Application Note: Determination of Fenozan in Polymers by HPLC-UV

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Compound of Interest

Compound Name: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid

Cat. No.: B109913

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Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Fenozan (**3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid**), a common antioxidant additive, in polymer matrices. The method involves a straightforward solvent extraction procedure followed by reversed-phase HPLC analysis. This protocol is suitable for quality control in polymer manufacturing, as well as for researchers and drug development professionals working with polymeric materials where the concentration of additives is a critical parameter.

Introduction

Fenozan is a phenolic antioxidant widely incorporated into various polymers to prevent degradation during processing and to extend the service life of the final products.^[1] Monitoring the concentration of Fenozan is crucial for ensuring product quality, meeting regulatory requirements, and understanding the stability of the polymer matrix. High-Performance Liquid Chromatography with UV detection offers a specific, sensitive, and accurate method for the determination of Fenozan. This application note provides a detailed protocol for sample preparation, chromatographic separation, and quantitative analysis.

Experimental Protocol

Materials and Reagents

- Fenozan standard (purity $\geq 98\%$)
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water (Type I)
- Formic acid (analytical grade)
- Polymer sample containing Fenozan
- 0.45 μm syringe filters (PTFE or other suitable material)

Equipment

- HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Syringes and vials for HPLC

Sample Preparation: Solvent Extraction

- Accurately weigh approximately 1 gram of the polymer sample and cut it into small pieces to maximize surface area.
- Place the polymer pieces into a glass vial.
- Add 10 mL of a 1:1 (v/v) mixture of methanol and acetonitrile to the vial.
- Cap the vial and place it in an ultrasonic bath for 30 minutes to facilitate the extraction of Fenozan from the polymer matrix.

- After sonication, vortex the sample for 1 minute.
- Allow the polymer debris to settle.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

- Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
- Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a ratio of 70:30 (v/v).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection Wavelength: 280 nm
- Run Time: Approximately 10 minutes

Calibration Curve Preparation

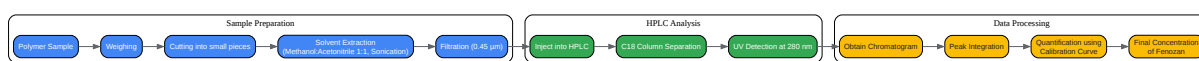
- Prepare a stock solution of Fenozan at a concentration of 1000 µg/mL in methanol.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
- Inject each calibration standard into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area versus the concentration of Fenozan.

Data Presentation

The quantitative performance of the HPLC-UV method for Fenozan, based on typical performance for similar phenolic antioxidants, is summarized in the table below.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Expected Value
Retention Time (approx.)	5 - 7 minutes
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.998
Limit of Detection (LOD)	0.02 - 0.06 µg/mL
Limit of Quantification (LOQ)	0.07 - 0.19 µg/mL
Recovery	97% - 103%
Precision (RSD%)	< 2%

Experimental Workflow



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Caption: Experimental workflow for Fenozan analysis.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of Fenozan in polymer samples. The method is suitable for routine quality control and research applications, offering good sensitivity, accuracy, and precision. The straightforward extraction procedure and common reversed-phase chromatography make this method easily implementable in most analytical laboratories.

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